Se-(Methyl)selenocysteine hydrochloride Se-(Methyl)selenocysteine hydrochloride Se-Methylselenocysteine is a selenium-containing amino acid that has been found in Allium and has antioxidative and anticancer augmenting activities. Se-Methylselenocysteine (0.01-10 µM) prevents tert-butyl hydroperoxide-induced increases in malondialdehyde (MDA) levels and glutathione reductase and glutathione peroxidase (GPX) activity, as well as decreases in glutathione (GSH) levels, in HepG2 cells. It has an additive effect on irinotecan-induced tumor growth reduction in a FaDu mouse xenograft model when administered at a dose of 5 µg/animal per day.

Brand Name: Vulcanchem
CAS No.: 863394-07-4
VCID: VC21287434
InChI: InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
SMILES: C[Se]CC(C(=O)O)N.Cl
Molecular Formula: C4H10ClNO2Se
Molecular Weight: 218.55 g/mol

Se-(Methyl)selenocysteine hydrochloride

CAS No.: 863394-07-4

Cat. No.: VC21287434

Molecular Formula: C4H10ClNO2Se

Molecular Weight: 218.55 g/mol

* For research use only. Not for human or veterinary use.

Se-(Methyl)selenocysteine hydrochloride - 863394-07-4

Specification

CAS No. 863394-07-4
Molecular Formula C4H10ClNO2Se
Molecular Weight 218.55 g/mol
IUPAC Name (2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Standard InChI Key JMPVTFHGWJDSDV-DFWYDOINSA-N
Isomeric SMILES C[Se]C[C@@H](C(=O)O)N.Cl
SMILES C[Se]CC(C(=O)O)N.Cl
Canonical SMILES C[Se]CC(C(=O)O)N.Cl

Introduction

Chemical Properties

Physical and Chemical Characteristics

The physical and chemical properties of Se-Methylselenocysteine are summarized in the following table:

PropertyValue
Molecular FormulaC4H9NO2Se
Molecular Weight182.08
Physical FormPowder
ColorWhite to slightly yellow
Melting Point177°C (decomposition)
Boiling Point314.1±37.0°C (Predicted)
pKa2.17±0.10 (Predicted)
LogP-0.043 (estimated)
SolubilitySlightly soluble in DMSO and water
Storage RequirementsKeep in dark place, inert atmosphere, 2-8°C

Table 1: Physical and chemical properties of Se-Methylselenocysteine based on available data .

Structural Features

Se-Methylselenocysteine is structurally similar to the amino acid cysteine, with the sulfur atom replaced by selenium and an additional methyl group attached to the selenium atom. This structural modification significantly affects both the compound's chemical reactivity and biological activity. The chemical structure can be represented using the SMILES notation: C(O)(=O)C@HN .

Biochemical Properties

Metabolism and Bioavailability

Se-Methylselenocysteine undergoes specific metabolic transformations in biological systems. Research suggests that it must be metabolized into an active molecule, such as methylselenol, to exert its biological effects . Studies have shown that Se-Methylselenocysteine enters cells rapidly, with detectable amounts observed within 30 minutes of treatment in mammary tumor cell models .

Enzymatic Interactions

The formation of Se-Methylselenocysteine in plants occurs through the action of the enzyme selenocysteine Se-methyltransferase (SMT) . This enzyme catalyzes the transfer of a methyl group from S-methylmethionine to selenocysteine, resulting in the formation of Se-Methylselenocysteine . The enzyme shows a high preference for selenocysteine as a methyl acceptor, although it can also utilize other substrates such as cysteine and homocysteine when present at high concentrations .

Biological Activities

Chemopreventive Properties

Se-Methylselenocysteine has been proven to have significant chemopreventive properties, demonstrated through various cell culture models and animal models . It is considered one of the most effective forms of selenium in terms of anticarcinogenic efficacy compared to other selenoamino acids in animal models .

While different forms of selenium vary in their anticarcinogenic efficacy, Se-Methylselenocysteine has been demonstrated to be one of the most effective selenium compounds in cancer prevention research . Its efficacy has been particularly noted in models of carcinogen-induced mouse and rat mammary tumorigenesis .

Anti-carcinogenic Mechanisms

The anti-carcinogenic effects of Se-Methylselenocysteine are mediated through multiple mechanisms:

  • Inhibition of cell growth in several mouse mammary tumor cell lines and human breast cancer cell lines

  • Induction of apoptosis (programmed cell death)

  • Cell cycle arrest, specifically delaying cells in S phase

  • Inhibition of multiple signaling pathways involved in cell proliferation and survival

Studies have shown that Se-Methylselenocysteine induces apoptosis after a cell growth arrest in S phase in a mouse mammary epithelial tumor cell model (TM6 cells) . This suggests a coordinated mechanism where cell cycle disruption precedes programmed cell death.

Molecular Mechanisms of Action

Inhibition of Signaling Pathways

Se-Methylselenocysteine blocks multiple signaling pathways that are crucial for cancer cell survival and proliferation. Key pathways affected include:

  • Phosphatidylinositol 3-kinase (PI3-K) pathway: Se-Methylselenocysteine inhibits PI3-K activity, which is a critical regulator of cell growth and survival .

  • Raf-MEK-ERK signaling pathway: This pathway is involved in cell proliferation, and its inhibition by Se-Methylselenocysteine contributes to growth arrest .

  • p38 mitogen-activated protein kinase (MAPK) pathway: The compound downregulates the phosphorylation of p38 MAPK, which plays a role in cellular responses to stress .

Effects on Protein Phosphorylation

Treatment with Se-Methylselenocysteine leads to specific changes in the phosphorylation status of several key signaling proteins, as summarized in the following table:

ProteinEffect of Se-Methylselenocysteine TreatmentPathway Affected
AktDephosphorylationPI3-K/Akt survival pathway
RafReduced phosphorylationRaf-MEK-ERK pathway
MEKReduced phosphorylationRaf-MEK-ERK pathway
ERKReduced phosphorylationRaf-MEK-ERK pathway
p38 MAPKDownregulated phosphorylationStress response pathway

Table 2: Effects of Se-Methylselenocysteine on protein phosphorylation in signaling pathways .

These changes in phosphorylation status disrupt the signaling cascades that cancer cells rely on for growth and survival, contributing to the compound's anti-cancer effects.

Comparison with Other Selenium Compounds

Se-Methylselenocysteine demonstrates several advantages over other selenium compounds:

  • It is more efficacious than most extensively studied selenoamino acids in animal models

  • It is less toxic than inorganic selenium compounds such as selenite

  • Unlike selenite, which causes single-stranded DNA breaks and other non-specific effects, Se-Methylselenocysteine has more specific anti-cancer mechanisms

A related derivative, α-methylselenocysteine, offers additional stability advantages as it cannot undergo β-syn elimination reactions after oxidation, which would otherwise lead to loss of selenium . This enhanced stability makes α-methylselenocysteine potentially valuable for applications in peptide-based therapeutics .

Synthesis and Modifications

Chemical Synthesis Approaches

While the search results don't provide a specific synthesis method for Se-Methylselenocysteine hydrochloride, they do describe the synthesis of the related compound α-methylselenocysteine. This synthesis involves:

  • Alkylation of an achiral methyl malonate using a selenium-containing alkylating agent synthesized in the presence of dichloromethane

  • Enzymatic hydrolysis utilizing pig liver esterase

  • Curtius rearrangement to produce a protected derivative suitable for solid phase peptide synthesis

Similar approaches involving selenium alkylation chemistry could be applicable to the synthesis of Se-Methylselenocysteine hydrochloride.

Enzymatic Production

In plants, Se-Methylselenocysteine is produced through enzymatic processes. The enzyme selenocysteine Se-methyltransferase (SMT) catalyzes the methylation of selenocysteine using S-methylmethionine as the methyl donor . This process has been studied in selenium hyperaccumulator plants and some secondary accumulators, where it represents a mechanism for selenium detoxification .

Expression of the BoSMT gene in E. coli has been shown to enhance selenium tolerance and increase total selenium accumulation, demonstrating the functional role of this enzyme in selenium metabolism .

Research Applications

Cancer Research Models

Se-Methylselenocysteine has been extensively studied in cancer research using various models:

  • Mouse mammary epithelial tumor cell models (TM6 cells) for studying mechanisms of action

  • In vivo models of carcinogen-induced mouse and rat mammary tumorigenesis

  • Human breast cancer cell lines for evaluating growth inhibition effects

These models have helped elucidate the compound's chemopreventive mechanisms and potential applications in cancer prevention.

Development of Stable Derivatives

Recent research has focused on developing more stable derivatives of selenocysteine, such as α-methylselenocysteine. This derivative overcomes a limitation of selenocysteine in peptides, which can undergo β-syn elimination reactions after oxidation, leading to loss of selenium and inactivation of the peptide .

α-Methylselenocysteine has been successfully incorporated into peptides as a glutathione peroxidase mimic, demonstrating superior stability compared to selenocysteine-containing peptides . This represents an important advance in the development of selenium-containing peptides with potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator